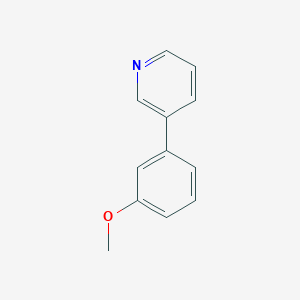
3-(3-Methoxyphenyl)pyridine
Übersicht
Beschreibung
3-(3-Methoxyphenyl)pyridine is a substituted pyridine . It has a molecular formula of C12H11NO . The kinetics of the oxidation of 3-methoxypyridine mediated by sulphate radicals has been investigated .
Synthesis Analysis
A three-step synthesis of fully and differently arylated pyridines has been reported . This process involves the condensation of β-(2-pyridyl)enamine and α,β-unsaturated ketone in the presence of FeCl3 under air, which affords highly substituted pyridines . The substituents can be easily modified by altering the substrates to obtain tri- and tetraarylpyridines .
Molecular Structure Analysis
The molecular structure of 3-(3-Methoxyphenyl)pyridine consists of a pyridine ring attached to a phenyl ring through a methoxy group . The InChI string is InChI=1S/C12H11NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2-9H,1H3 . The canonical SMILES string is COC1=CC=CC(=C1)C2=CN=CC=C2 .
Physical And Chemical Properties Analysis
3-(3-Methoxyphenyl)pyridine has a molecular weight of 185.22 g/mol . It has a topological polar surface area of 22.1 Ų . It has 2 hydrogen bond acceptors and 2 rotatable bonds . The exact mass and monoisotopic mass are 185.084063974 g/mol .
Wissenschaftliche Forschungsanwendungen
Green Chemistry Synthesis
3-(3-Methoxyphenyl)pyridine: serves as a precursor in the synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives , which are prepared via an oxidative ring closure of a hydrazine intermediate . This process is notable for its use of sodium hypochlorite as an oxidant and ethanol as a solvent, representing a clean, green approach to chemical synthesis .
Medicinal Chemistry
In medicinal chemistry, the pyridine moiety of 3-(3-Methoxyphenyl)pyridine is crucial due to its basicity, water solubility, stability, and hydrogen bond-forming ability. Its small molecular size allows it to act as a bioisostere for amines, amides, heterocyclic rings containing nitrogen atoms, and benzene rings, which is important in drug discovery .
Alzheimer’s Disease Research
Pyridine scaffolds, such as 3-(3-Methoxyphenyl)pyridine , play a significant role in the design of BACE1 inhibitors, which are potential therapeutic agents for Alzheimer’s disease. The pyridine ring acts as a scaffold in the development of these inhibitors .
Anticancer Research
Compounds containing the pyridine scaffold, including 3-(3-Methoxyphenyl)pyridine , have been identified in various drug molecules with potential anticancer properties. These compounds are important for their medicinal applications as they exhibit antiviral, anticholinesterase, antimalarial, antimicrobial, antidiabetic, and anticancer activities .
Molecular Chemosensors
The derivative of 3-(3-Methoxyphenyl)pyridine , specifically the [1,2,4]triazolo[4,3-a]pyridine motif, can be used as molecular chemosensors for detecting metal ions, anions, and amino acids .
Luminophore Construction
The same [1,2,4]triazolo[4,3-a]pyridine motif derived from 3-(3-Methoxyphenyl)pyridine is also utilized in the construction of luminophores, which are compounds that emit light upon excitation .
Bioisostere in Drug Design
Due to its unique properties, 3-(3-Methoxyphenyl)pyridine is used as a bioisostere in drug design, replacing other heterocyclic aromatic rings, benzene rings, amides, and amines to improve the pharmacological profile of therapeutic compounds .
Chemical Synthesis
3-(3-Methoxyphenyl)pyridine: is involved in various chemical synthesis processes, providing a versatile building block for the creation of complex organic compounds used in further research and development .
Wirkmechanismus
Target of Action
A structurally similar compound, 3-(3-methoxybenzyl)-1h-pyrrolo[2,3-b]pyridine, has been reported to interact with the fibroblast growth factor receptor 1 (fgfr1) in humans . FGFR1 plays a crucial role in cell differentiation, growth, and angiogenesis.
Biochemical Pathways
Compounds with similar structures, such as pyrrolopyridines, have been found to have a broad spectrum of pharmacological properties, suggesting they may affect multiple biochemical pathways
Pharmacokinetics
A structurally similar compound, 3-(3-methoxybenzyl)-1h-pyrrolo[2,3-b]pyridine, has been reported to follow lipinski’s rule in molecular prediction studies , suggesting it may have favorable ADME properties.
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBOAQSKBNNHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399710 | |
| Record name | 3-(3-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)pyridine | |
CAS RN |
4373-67-5 | |
| Record name | 3-(3-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


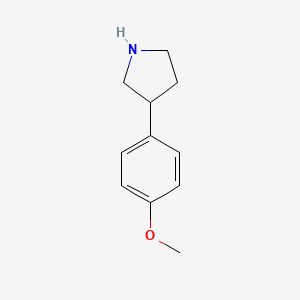
![4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1364839.png)
![2-((2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364843.png)
![2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B1364845.png)
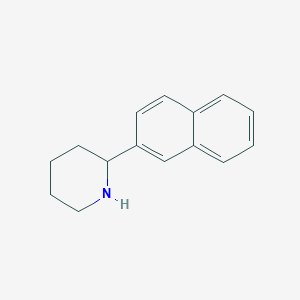
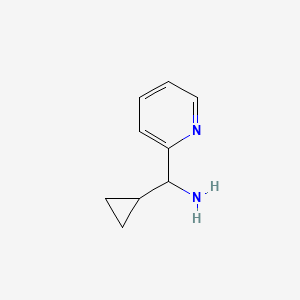
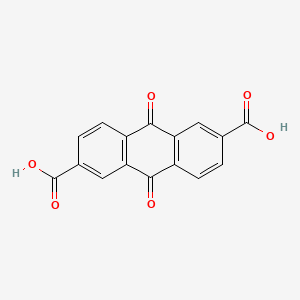
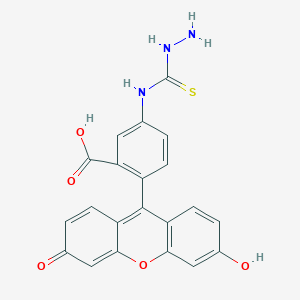
![2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol](/img/structure/B1364855.png)
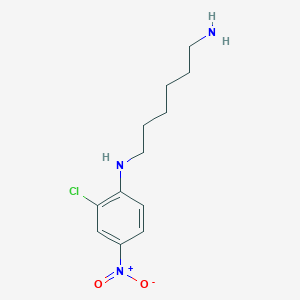
![1-[(3-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364857.png)

![C-Methylcalix[4]resorcinarene](/img/structure/B1364864.png)
![2-[[[4-(4-Ethoxyanilino)-4-oxobutanoyl]amino]carbamoyl]benzoic acid](/img/structure/B1364866.png)